T-448

Description

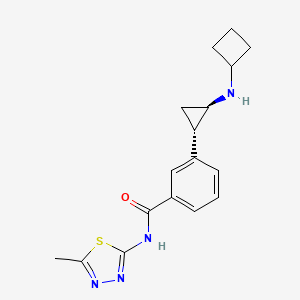

The exact mass of the compound this compound (free base) is 328.13578245 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(1S,2R)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-10-20-21-17(23-10)19-16(22)12-5-2-4-11(8-12)14-9-15(14)18-13-6-3-7-13/h2,4-5,8,13-15,18H,3,6-7,9H2,1H3,(H,19,21,22)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRYNOVKRKLADI-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)C3CC3NC4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=CC(=C2)[C@@H]3C[C@H]3NC4CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

T-448: A Technical Guide to its Mechanism of Action as a Selective LSD1 Inhibator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-448 is a potent, irreversible, and highly selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its unique interaction with LSD1, its impact on histone methylation and gene expression, and its demonstrated effects in preclinical models of neurological disorders.[1] Unlike many other LSD1 inhibitors, this compound exhibits a favorable safety profile, particularly concerning hematological toxicity, due to its distinct mechanism of action.[1][2] This document summarizes key quantitative data, outlines detailed experimental protocols for studying this compound, and provides visual representations of its molecular interactions and downstream effects.

Core Mechanism of Action: Irreversible Inhibition via a Compact Formyl-FAD Adduct

This compound acts as an irreversible inhibitor of LSD1's demethylase activity.[1] Its mechanism is distinguished by the formation of a compact formyl-Flavin Adenine Dinucleotide (FAD) adduct within the enzyme's active site.[1][2] This covalent modification effectively inactivates the enzyme, preventing it from demethylating its primary substrates, mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2).[1]

A crucial feature of this compound's mechanism is its minimal disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B).[1][2] Many other irreversible LSD1 inhibitors, particularly those based on a tranylcypromine scaffold, form bulky adducts with FAD that sterically hinder the LSD1-GFI1B interaction.[1][2] This disruption is linked to hematological toxicities, such as thrombocytopenia.[1][2] this compound's formation of a smaller, compact adduct circumvents this issue, leading to a superior safety profile.[1]

digraph "T-448_Mechanism_of_Action" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: this compound Mechanism of Action", width=7.5, ratio=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

T448 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

LSD1_FAD [label="LSD1-FAD Complex", fillcolor="#FBBC05", fontcolor="#202124"];

Formyl_FAD_Adduct [label="Compact Formyl-FAD Adduct\n(Irreversible Inhibition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

LSD1_GFI1B [label="LSD1-GFI1B Complex", fillcolor="#34A853", fontcolor="#FFFFFF"];

H3K4me2 [label="H3K4me2", fillcolor="#F1F3F4", fontcolor="#202124"];

H3K4me1 [label="H3K4me1", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

T448 -> LSD1_FAD [label="Binds to active site"];

LSD1_FAD -> Formyl_FAD_Adduct [label="Forms covalent bond"];

Formyl_FAD_Adduct -> LSD1_FAD [style=invis];

LSD1_FAD -> H3K4me1 [label="Demethylates", color="#5F6368"];

H3K4me2 -> LSD1_FAD [style=invis];

Formyl_FAD_Adduct -> H3K4me1 [label="Blocks Demethylation", style=dashed, color="#EA4335"];

LSD1_FAD -> LSD1_GFI1B [label="Maintains Interaction", style=dashed, color="#34A853"];

}

Caption: this compound inhibits LSD1, leading to increased H3K4me2, enhanced gene expression, and improved neuronal function.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on the methods described by Matsuda et al. (2018) and general best practices for these assays.[1]

LSD1 Enzyme Inhibition Assay (In Vitro)

This assay measures the ability of this compound to inhibit the demethylase activity of recombinant human LSD1.

-

Reagents:

-

Recombinant human LSD1 enzyme

-

Biotinylated di-methylated H3K4 peptide substrate

-

This compound compound at various concentrations

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Detection reagents (e.g., HTRF-based detection system)

-

Procedure:

-

Prepare a reaction mixture containing the LSD1 enzyme in the assay buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture and pre-incubate.

-

Initiate the demethylation reaction by adding the biotinylated H3K4me2 peptide substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and add detection reagents according to the manufacturer's protocol (e.g., europium-labeled anti-monomethyl H3K4 antibody and streptavidin-XL665).

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate the percent inhibition at each this compound concentration and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to assess the levels of H3K4me2 at specific gene promoters in cells treated with this compound.

-

Reagents:

-

Primary cultured rat neurons or other relevant cell type

-

This compound compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffer

-

Sonication buffer

-

Anti-H3K4me2 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for qPCR targeting specific gene promoters (e.g., Ucp2, Bdnf)

-

Procedure:

-

Treat cultured neurons with this compound or vehicle for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate nuclei.

-

Sonciate the nuclear lysate to shear chromatin to fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-H3K4me2 antibody overnight at 4°C.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of NaCl.

-

Digest proteins with Proteinase K.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific promoter regions using quantitative PCR (qPCR).

Surface Plasmon Resonance (SPR) Analysis

SPR is used to measure the real-time interaction between LSD1 and GFI1B and the effect of this compound on this interaction.

-

Reagents:

-

Recombinant human LSD1

-

Recombinant GFI1B peptide

-

This compound compound

-

SPR sensor chip (e.g., CM5)

-

Amine coupling reagents (EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

Procedure:

-

Immobilize recombinant human LSD1 onto the surface of a sensor chip using standard amine coupling chemistry.

-

Inject this compound or vehicle over the LSD1-coated surface to allow for adduct formation.

-

Inject the GFI1B peptide at various concentrations over the surface and measure the binding response in real-time.

-

To assess the transient nature of the interaction disruption by this compound, perform GFI1B injections at different time points after this compound treatment (e.g., 7.5 minutes and 10 hours).[1]

-

Regenerate the sensor surface between cycles.

-

Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).

```dot

digraph "Experimental_Workflow" {

graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Experimental Workflow for this compound Characterization", width=7.5, ratio=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

// Nodes

In_Vitro [label="In Vitro Studies", fillcolor="#F1F3F4", fontcolor="#202124"];

LSD1_Assay [label="LSD1 Enzyme Assay", fillcolor="#FFFFFF", fontcolor="#202124"];

SPR [label="Surface Plasmon Resonance", fillcolor="#FFFFFF", fontcolor="#202124"];

Cell_Based [label="Cell-Based Assays", fillcolor="#F1F3F4", fontcolor="#202124"];

ChIP [label="ChIP-qPCR", fillcolor="#FFFFFF", fontcolor="#202124"];

mRNA_Expression [label="mRNA Expression Analysis", fillcolor="#FFFFFF", fontcolor="#202124"];

In_Vivo [label="In Vivo Studies", fillcolor="#F1F3F4", fontcolor="#202124"];

Ex_Vivo_Assay [label="Ex Vivo LSD1 Assay", fillcolor="#FFFFFF", fontcolor="#202124"];

Behavioral_Tests [label="Behavioral Tests", fillcolor="#FFFFFF", fontcolor="#202124"];

Hematology [label="Hematological Analysis", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges

In_Vitro -> LSD1_Assay;

In_Vitro -> SPR;

Cell_Based -> ChIP;

Cell_Based -> mRNA_Expression;

In_Vivo -> Ex_Vivo_Assay;

In_Vivo -> Behavioral_Tests;

In_Vivo -> Hematology;

LSD1_Assay -> Cell_Based [style=invis];

SPR -> Cell_Based [style=invis];

ChIP -> In_Vivo [style=invis];

mRNA_Expression -> In_Vivo [style=invis];

}

References

- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Discovery and Synthesis of T-448, a Novel LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

T-448 is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a key epigenetic regulator implicated in a variety of neurological disorders. Discovered through a targeted screening approach, this compound has demonstrated the ability to modulate neural plasticity-related gene expression and improve learning and memory in preclinical models. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and an elucidation of its mechanism of action.

Discovery of this compound

This compound, also known by its chemical name 3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, was identified through a strategic screening process aimed at discovering LSD1 inhibitors with an improved safety profile. A key challenge with previous LSD1 inhibitors was the induction of thrombocytopenia (a reduction in platelet count), believed to be caused by the disruption of the LSD1-GFI1B protein complex. The screening strategy focused on identifying compounds that could inhibit the enzymatic activity of LSD1 without significantly impacting this critical protein-protein interaction. This led to the discovery of this compound as a promising therapeutic candidate with potent enzymatic inhibition and a favorable hematological safety profile in preclinical studies.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is detailed in the following protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (1S,2R)-2-(3-bromophenyl)cyclopropanecarboxylic acid

-

To a solution of 3-bromostyrene in a suitable organic solvent, add a chiral catalyst and a diazoacetate reagent.

-

Stir the reaction mixture at a controlled temperature until the cyclopropanation is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Purify the resulting ester by column chromatography.

-

Hydrolyze the ester to the corresponding carboxylic acid using a base such as lithium hydroxide.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography to yield (1S,2R)-2-(3-bromophenyl)cyclopropanecarboxylic acid.

Step 2: Amide Coupling

-

Activate the carboxylic acid from Step 1 using a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Add 5-methyl-1,3,4-thiadiazol-2-amine to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

Work up the reaction and purify the product by column chromatography to obtain 3-((1S,2R)-2-bromocyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide.

Step 3: Buchwald-Hartwig Amination

-

In a reaction vessel, combine the bromo-substituted intermediate from Step 2, cyclobutylamine, a palladium catalyst (e.g., Pd2(dba)3), and a suitable ligand (e.g., a biaryl phosphine ligand).

-

Add a base, such as sodium tert-butoxide, and a solvent like toluene.

-

Heat the reaction mixture under an inert atmosphere until the starting material is consumed.

-

Cool the reaction, filter off the catalyst, and concentrate the filtrate.

-

Purify the crude product by column chromatography to yield this compound free base.

Step 4: Salt Formation (Optional)

-

To prepare the fumarate salt, dissolve the this compound free base in a suitable solvent (e.g., ethanol).

-

Add a solution of fumaric acid in the same solvent.

-

Stir the mixture to induce precipitation.

-

Collect the solid by filtration, wash with a non-polar solvent, and dry under vacuum to obtain this compound fumarate.

Biological Activity and Mechanism of Action

This compound is a specific and irreversible inhibitor of LSD1, an enzyme that demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2). The inhibition of LSD1 by this compound leads to an increase in the levels of H3K4 methylation, which is a key epigenetic mark associated with active gene transcription.

Quantitative Data

| Parameter | Value | Target | Assay Type |

| IC50 | 22 nM | Human LSD1 | Enzymatic Assay |

Signaling Pathway

The mechanism of action of this compound involves the modulation of the LSD1 signaling pathway, leading to downstream effects on gene expression and neuronal function.

Figure 1: this compound inhibits LSD1, leading to increased H3K4 methylation and enhanced neuronal gene expression.

Experimental Protocol: In Vivo Efficacy in a Mouse Model of NMDAR Hypofunction

This protocol describes the evaluation of this compound's ability to rescue learning deficits in a mouse model with N-methyl-D-aspartate receptor (NMDAR) hypofunction.

1. Animal Model:

-

Use mice with a genetic modification leading to NMDAR hypofunction (e.g., NR1 knockdown mice) and wild-type littermates as controls.

-

House animals under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

-

Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Administer this compound or vehicle to the mice via oral gavage at a predetermined dose (e.g., 10 mg/kg) once daily for a specified period (e.g., 3 weeks).

3. Behavioral Testing (Water Y-maze test):

-

Following the treatment period, subject the mice to the water Y-maze test to assess spatial working memory.

-

The maze consists of three arms, with one designated as the novel arm.

-

During the training phase, allow the mouse to explore two arms of the maze for a set duration.

-

In the testing phase, open all three arms and record the time spent in the novel arm and the number of entries into each arm.

-

Increased exploration of the novel arm is indicative of improved learning and memory.

4. Post-mortem Analysis:

-

At the end of the study, euthanize the animals and collect brain tissue (e.g., hippocampus).

-

Perform western blotting or chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) to measure the levels of H3K4me2 and the mRNA expression of genes such as brain-derived neurotrophic factor (BDNF).

Experimental Workflow

The following diagram illustrates the general workflow for the preclinical evaluation of this compound.

Figure 2: General workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising novel LSD1 inhibitor with a distinct mechanism of action that confers a favorable safety profile. Its ability to enhance H3K4 methylation in the brain and improve cognitive function in preclinical models suggests its potential as a therapeutic agent for neurological disorders characterized by epigenetic dysregulation. Further investigation and clinical development of this compound and similar compounds are warranted.

An In-Depth Technical Guide to the Biological Function of T-448

Executive Summary

T-448 is a specific, orally active, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), a mark generally associated with active gene transcription.[4] By inhibiting LSD1, this compound prevents the demethylation of H3K4, leading to an increase in this activating histone mark at specific gene loci and subsequent modulation of gene expression. This guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, quantitative activity data, and detailed experimental protocols for its characterization.

Core Biological Function and Mechanism of Action

The primary biological function of this compound is the irreversible inhibition of LSD1's enzymatic activity. LSD1 is a key epigenetic modulator that, as part of various transcriptional repressor complexes, demethylates H3K4me1/2, leading to the silencing of target genes.[4] In some contexts, when associated with different protein complexes such as the androgen receptor, LSD1 can also demethylate H3K9 and act as a coactivator.[5]

This compound's mechanism involves forming a covalent, compact formyl-FAD adduct within the enzyme's active site, leading to its irreversible inactivation.[2][3] A key feature of this compound is its minimal impact on the interaction between LSD1 and its cofactor Growth Factor Independent 1B (GFI1B).[2][3] This is significant because disruption of the LSD1-GFI1B complex by other tranylcypromine-based LSD1 inhibitors is associated with hematological toxicities like thrombocytopenia.[2][3][6] this compound's specific mechanism, therefore, provides a superior hematological safety profile, making it a promising candidate for therapeutic development, particularly for central nervous system (CNS) disorders.[2][3]

The downstream effect of LSD1 inhibition by this compound is an increase in H3K4me2 levels at the regulatory regions of target genes, which in turn enhances their mRNA expression.[1][2] This has been demonstrated to restore learning function in preclinical models of NMDA receptor hypofunction by increasing the expression of neural plasticity-related genes.[2][3]

Signaling Pathway Diagram

The diagram below illustrates the mechanism of this compound in modulating gene expression through the inhibition of LSD1.

Caption: Mechanism of this compound action on the LSD1 epigenetic pathway.

Quantitative Data Summary

The activity of this compound has been characterized in biochemical, cellular, and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Metric | Value | Reference |

|---|---|---|---|---|

| Human LSD1 | Biochemical Demethylase Assay | IC₅₀ | 22 nM | [1][2][6] |

| Human LSD1 | Irreversible Inhibition Kinetics | kᵢₙₐ꜀ₜ/Kᵢ | 1.7 x 10⁴ M⁻¹s⁻¹ | [2] |

| MAO-A / MAO-B | Biochemical Assay | Selectivity | >4,500-fold vs. LSD1 |[2] |

Table 2: Cellular and In Vivo Activity of this compound

| Model System | Treatment | Target Gene/Phenomenon | Outcome | Reference |

|---|---|---|---|---|

| Primary Cultured Rat Neurons | 0.1 - 10 µM, 1 day | Ucp2 | Significant increase in H3K4me2 and mRNA levels | [1][2] |

| NR1-hypo Mice | 1, 10 mg/kg, oral, 3 weeks | H3K4me2 at Bdnf, Arc, Fos genes | Dose-dependent increase in H3K4me2 levels in hippocampus | [1] |

| NR1-hypo Mice | 1, 10 mg/kg, oral, 3 weeks | Learning Function (Y-maze) | Partial, dose-dependent rescue of correct choice rate |[1][2] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following sections outline the protocols for key experiments used to characterize this compound.

LSD1 Biochemical Inhibition Assay (Peroxidase-Coupled)

This assay quantifies LSD1 enzymatic activity by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction.

Materials:

-

Human recombinant LSD1 enzyme

-

Dimethylated H3K4 peptide substrate (e.g., Biotin-H3(1-21)K4me2)

-

Horseradish Peroxidase (HRP)

-

Fluorometric substrate for HRP (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine)

-

This compound and other test compounds dissolved in DMSO

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

384-well assay plates (white or black, depending on fluorophore)

Procedure:

-

Prepare serial dilutions of this compound in DMSO, then dilute into Assay Buffer.

-

In a 384-well plate, add the diluted this compound or vehicle control (DMSO).

-

Add a solution containing LSD1 enzyme, HRP, and the fluorometric substrate to each well.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Measure the fluorescence using a microplate reader (e.g., excitation 530-540 nm, emission 585-595 nm).

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

ChIP is used to determine the abundance of a specific histone modification (e.g., H3K4me2) at a particular genomic locus in cells or tissues.

Materials:

-

Cells or tissues treated with this compound or vehicle

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis Buffer, ChIP Dilution Buffer, Wash Buffers, Elution Buffer

-

Sonicator or Micrococcal Nuclease (MNase) for chromatin shearing

-

ChIP-validated antibody against H3K4me2 and control IgG

-

Protein A/G magnetic beads

-

Proteinase K

-

Reagents for DNA purification (e.g., PCR purification kit)

-

qPCR reagents and primers for target gene promoters (e.g., Bdnf, Ucp2)

Procedure:

-

Cross-linking: Treat cells/tissues with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend nuclei and shear the chromatin to fragments of 200-800 bp using sonication.

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with the anti-H3K4me2 antibody or control IgG.

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with high salt.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA.

-

qPCR Analysis: Perform quantitative PCR on the purified DNA using primers specific to the promoter regions of target genes. Quantify the amount of immunoprecipitated DNA relative to a small fraction of the starting chromatin (input).

Reverse Transcription Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the relative changes in mRNA expression levels of target genes following treatment with this compound.

Materials:

-

Cells or tissues treated with this compound or vehicle

-

RNA extraction kit (e.g., RNeasy)

-

DNase I

-

Reverse transcription kit with reverse transcriptase

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target genes (Ucp2, Bdnf) and housekeeping/reference genes (GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Harvest cells and extract total RNA using a suitable kit. Perform on-column DNase I digestion to remove genomic DNA contamination.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and the diluted cDNA template.

-

Thermal Cycling: Run the qPCR reaction with an initial denaturation step, followed by ~40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values. Normalize the Ct value of the target gene to the Ct value of a reference gene (ΔCt). Calculate the relative change in gene expression using the ΔΔCt method (2⁻ΔΔCt) by comparing the this compound treated samples to the vehicle-treated controls.[7]

Experimental Workflow Visualization

The diagram below outlines a typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment followed by qPCR analysis to validate the effect of this compound on H3K4me2 levels at a target gene promoter.

Caption: Experimental workflow for ChIP-qPCR analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]

T-448: A Selective LSD1 Enzyme Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. T-448 is a specific, orally active, and irreversible inhibitor of the LSD1 enzyme.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols, with a broader discussion of the role of LSD1 in cancer signaling pathways. While current research on this compound has primarily focused on its potential in neurodevelopmental disorders, the information presented here is intended to inform its potential application and further investigation in oncology.

This compound: Core Data

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Species/System | Reference |

| IC50 (LSD1) | 22 nM | Recombinant Human LSD1 | [1][2] |

| Mechanism of Inhibition | Irreversible | N/A | [1] |

| Effect on H3K4me2 | Increased levels | Primary cultured rat neurons; Mouse cortex | [1][3] |

| Effect on LSD1-GFI1B Complex | Minimal impact | Human TF-1a erythroblasts; SPR assay | [3][4] |

| In Vivo Efficacy (Neurological Model) | Ameliorated learning dysfunction | NR1-hypo mice (NMDA receptor hypofunction model) | [3][4] |

| In Vivo Dosage (Neurological Model) | 1, 10 mg/kg (oral administration) | NR1-hypo mice | [3] |

| Hematological Safety | No thrombocytopenia at effective doses | Mice | [3][4] |

Mechanism of Action

This compound is an irreversible inhibitor of LSD1 that forms a compact formyl-FAD adduct.[3][4] This covalent modification inactivates the enzyme, leading to an increase in the methylation of its substrates, primarily H3K4me2. A key feature of this compound is its minimal impact on the interaction between LSD1 and its cofactor, Growth Factor Independent 1B (GFI1B).[3][4] The disruption of the LSD1-GFI1B complex by other tranylcypromine-based LSD1 inhibitors is associated with hematological toxicities like thrombocytopenia.[3][4] The ability of this compound to inhibit LSD1 enzymatic activity without significantly disrupting this complex contributes to its superior hematological safety profile in preclinical models.[3][4]

LSD1 Signaling Pathways in Cancer

LSD1 is a critical regulator of several oncogenic signaling pathways. Its overexpression in various cancers contributes to tumor progression by altering gene expression profiles.

Caption: LSD1 regulates key cancer-related signaling pathways.

-

Wnt/β-catenin Pathway: LSD1 can activate the Wnt/β-catenin pathway by downregulating the expression of its antagonists, such as DKK1.[5][6] This leads to the accumulation and nuclear translocation of β-catenin, which then activates the transcription of target genes like c-Myc, promoting cell proliferation.[5][6]

-

PI3K/AKT Pathway: LSD1 has been shown to activate the PI3K/AKT signaling pathway.[7][8][9] In some cancers, this is achieved by transcriptionally regulating the expression of the PI3K regulatory subunit, p85.[7] The activation of this pathway is crucial for cell survival and proliferation.

-

NOTCH Pathway: In certain contexts, such as small cell lung cancer (SCLC), LSD1 can suppress the NOTCH signaling pathway.[10][11][12] Inhibition of LSD1 in these cases leads to the reactivation of NOTCH signaling, which can have a tumor-suppressive effect by downregulating key drivers of the neuroendocrine phenotype, like ASCL1.[10][11][13]

Experimental Protocols

In Vitro LSD1 Inhibition Assay (based on Matsuda S, et al.)

This protocol describes the general steps for assessing the in vitro inhibitory activity of a compound against LSD1.

-

Reagents and Materials:

-

Recombinant human LSD1

-

Test compound (e.g., this compound)

-

Substrate: H3K4me2 peptide

-

Assay buffer

-

Detection reagents (e.g., horseradish peroxidase and a suitable substrate for colorimetric or fluorometric detection of hydrogen peroxide, a byproduct of the demethylation reaction)

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, add the recombinant LSD1 enzyme to the assay buffer.

-

Add the diluted test compound or vehicle control to the wells containing the enzyme and pre-incubate to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction and add the detection reagents.

-

Measure the signal (absorbance or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Assay for H3K4 Methylation (based on Matsuda S, et al.)

This protocol outlines the assessment of a compound's effect on histone methylation in a cellular context.

-

Cell Culture and Treatment:

-

Culture the desired cell line (e.g., primary rat neurons or a relevant cancer cell line) under standard conditions.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time.

-

-

Histone Extraction or Chromatin Immunoprecipitation (ChIP):

-

For Western Blot: Harvest the cells, lyse them, and extract the histone proteins.

-

For ChIP: Crosslink proteins to DNA, shear the chromatin, and immunoprecipitate the chromatin using an antibody specific for H3K4me2.

-

-

Analysis:

-

Western Blot: Separate the extracted histones by SDS-PAGE, transfer to a membrane, and probe with antibodies against H3K4me2 and a loading control (e.g., total histone H3).

-

ChIP-qPCR: Purify the immunoprecipitated DNA and perform quantitative PCR (qPCR) to determine the enrichment of H3K4me2 at specific gene promoters.

-

In Vivo Efficacy Study in a Xenograft Model (General Protocol for LSD1 Inhibitors in Oncology)

This protocol describes a general workflow for evaluating the anti-tumor efficacy of an LSD1 inhibitor in a preclinical cancer model.

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Implant a relevant human cancer cell line (e.g., a small cell lung cancer or acute myeloid leukemia cell line) subcutaneously or orthotopically.

-

-

Dosing and Administration:

-

Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., this compound) or vehicle control via a clinically relevant route (e.g., oral gavage) at various dose levels and schedules.

-

-

Efficacy Assessment:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the animals as indicators of toxicity.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the anti-tumor effects.

-

Experimental and Logical Workflows

General Workflow for LSD1 Inhibitor Evaluation

Caption: A stepwise approach for evaluating LSD1 inhibitors.

Conclusion and Future Directions

This compound is a potent and selective irreversible inhibitor of LSD1 with a favorable safety profile in preclinical neurological models, attributed to its minimal disruption of the LSD1-GFI1B complex. While the current body of research on this compound is focused on its potential for treating neurodevelopmental disorders, the critical role of LSD1 in various oncogenic signaling pathways suggests that this compound could also have therapeutic potential in oncology.

Future research should focus on evaluating the anti-proliferative and pro-differentiative effects of this compound in a panel of cancer cell lines, particularly those known to be sensitive to LSD1 inhibition, such as certain subtypes of acute myeloid leukemia and small cell lung cancer. In vivo studies using cancer xenograft models will be crucial to determine the anti-tumor efficacy and tolerability of this compound in an oncology setting. Furthermore, exploring the effects of this compound on the Wnt/β-catenin, PI3K/AKT, and NOTCH pathways in cancer cells will provide a deeper understanding of its mechanism of action and could help identify patient populations most likely to benefit from this targeted therapy. The development of this compound and similar specific LSD1 inhibitors holds promise for advancing the field of epigenetic cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lysine-Specific Demethylase 1 (LSD1/KDM1A) Contributes to Colorectal Tumorigenesis via Activation of the Wnt/Β-Catenin Pathway by Down-Regulating Dickkopf-1 (DKK1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine-Specific Demethylase 1 Mediates AKT Activity and Promotes Epithelial-to-Mesenchymal Transition in PIK3CA-Mutant Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LSD1 sustains estrogen-driven endometrial carcinoma cell proliferation through the PI3K/AKT pathway via di-demethylating H3K9 of cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LSD1 inhibition makes a NOTCH in SCLC | Fred Hutchinson Cancer Center [fredhutch.org]

- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 13. Taking SCLC on a Bad LSD(1) Trip One NOTCH Further - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Target of T-448: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-448 is a potent, specific, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation.[1][2] This technical guide provides an in-depth overview of the molecular target of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.

Core Molecular Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

The primary molecular target of this compound is Lysine-Specific Demethylase 1 (LSD1) , also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), and in some contexts, H3K9me1/2.[1] By demethylating H3K4, a mark associated with active gene transcription, LSD1 generally acts as a transcriptional repressor.

Mechanism of Action

This compound is an orally active and irreversible inhibitor of LSD1.[2] Its mechanism of action is distinct from many other LSD1 inhibitors. This compound binds to the FAD cofactor within the active site of LSD1, leading to the formation of a compact formyl-FAD adduct .[1] This covalent modification irreversibly inactivates the enzyme.[1]

A key feature of this compound's mechanism is its minimal disruption of the interaction between LSD1 and its binding partner, Growth Factor Independent 1B (GFI1B).[1][3][4] This is significant because the disruption of the LSD1-GFI1B complex is associated with hematological toxicities, such as thrombocytopenia, observed with other LSD1 inhibitors.[1] The formation of the compact adduct by this compound avoids the steric hindrance that bulkier adducts from other inhibitors cause, thus preserving the LSD1-GFI1B interaction and leading to a superior safety profile.[1]

Quantitative Data

The inhibitory potency and kinetic parameters of this compound against LSD1 have been quantitatively characterized.

| Parameter | Value | Species | Notes |

| IC50 | 22 nM | Human (recombinant) | Half-maximal inhibitory concentration.[2][5] |

| k_inact / K_I | 1.7 x 10^4 M^-1 s^-1 | Human (recombinant) | Second-order rate constant for irreversible inhibition.[1] |

Experimental Protocols

LSD1 Inhibition Assay (Fluorescence-Based)

This assay measures the ability of this compound to inhibit the demethylase activity of LSD1. The principle involves the detection of hydrogen peroxide (H2O2), a byproduct of the LSD1-catalyzed demethylation reaction.

Materials:

-

Purified recombinant human LSD1 enzyme

-

Dimethylated histone H3K4 peptide substrate

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red or equivalent)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound compound

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well microplate, add the LSD1 enzyme, HRP, and the fluorescent probe to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding the dimethylated H3K4 peptide substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Co-Immunoprecipitation (Co-IP) of LSD1-GFI1B Complex

This protocol is used to assess the effect of this compound on the interaction between LSD1 and GFI1B in a cellular context.

Materials:

-

Cells expressing tagged LSD1 and/or GFI1B (e.g., HEK293T cells transfected with FLAG-LSD1 and HA-GFI1B)

-

This compound compound

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibodies: anti-FLAG, anti-HA, and control IgG

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture the cells and treat with this compound or vehicle control for the desired time.

-

Lyse the cells and collect the protein lysate.

-

Pre-clear the lysate with control IgG and protein A/G beads.

-

Incubate the pre-cleared lysate with the anti-FLAG antibody (to pull down LSD1) overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect co-immunoprecipitated GFI1B.

Chromatin Immunoprecipitation (ChIP) for Histone Methylation

ChIP is used to determine the effect of this compound on the levels of specific histone methylation marks (e.g., H3K4me2) at target gene promoters.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and nuclear lysis buffers

-

Sonication equipment or micrococcal nuclease for chromatin shearing

-

Antibody specific for H3K4me2

-

Protein A/G magnetic beads

-

Wash buffers with increasing salt concentrations

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents and primers for target gene promoters

Procedure:

-

Cross-link proteins to DNA in treated cells with formaldehyde.

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitate the chromatin with an antibody against H3K4me2.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA.

-

Quantify the enrichment of target gene promoter regions in the immunoprecipitated DNA relative to input DNA using qPCR.

Signaling Pathways and Visualizations

Inhibition of LSD1 by this compound has implications for several signaling pathways, primarily through its role in regulating gene expression.

LSD1-Mediated Gene Repression and this compound Inhibition

LSD1 is a key component of transcriptional repressor complexes, such as the CoREST complex. It demethylates H3K4me2, a mark associated with active transcription, leading to gene silencing. This compound irreversibly inhibits LSD1, preventing the removal of the H3K4me2 mark and thus leading to the expression of target genes.

Caption: Mechanism of this compound inhibition of LSD1-mediated gene repression.

Experimental Workflow for this compound Characterization

The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, mechanism, and cellular effects.

Caption: Experimental workflow for the characterization of this compound.

LSD1 in Neuronal Signaling Pathways

In neuronal cells, LSD1 plays a role in regulating neurogenesis and neuronal development by repressing key developmental genes.[6][7] Inhibition of LSD1 by this compound can lead to the upregulation of genes involved in neuronal plasticity.[5] Furthermore, LSD1 has been implicated in the regulation of the mTORC1 pathway through its repression of SESN2, and in the TLR4/NOX4 pathway, which is involved in oxidative stress.[8][9]

Caption: Overview of LSD1's role in neuronal signaling pathways.

Conclusion

This compound is a highly specific and irreversible inhibitor of LSD1 with a well-defined mechanism of action that confers a favorable safety profile. Its ability to modulate histone methylation and gene expression makes it a valuable tool for studying the epigenetic regulation of various cellular processes and a promising therapeutic candidate for disorders associated with LSD1 dysregulation, particularly in the central nervous system. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and other LSD1 inhibitors.

References

- 1. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound|T448;T 448 [dcchemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. LSD1 Regulates Neurogenesis in Human Neural Stem Cells Through the Repression of Human-Enriched Extracellular Matrix and Cell Adhesion Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone Demethylase LSD1 Regulates Neural Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Biological and therapeutic role of LSD1 in Alzheimer’s diseases [frontiersin.org]

- 9. Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of T-448: An In-Depth Technical Guide on Its Immunomodulatory Function

For Researchers, Scientists, and Drug Development Professionals

Initial Inquiry: An examination of the direct effects of the compound T-448 on histone H3K4 methylation.

Outcome of Comprehensive Literature Review: Extensive research has revealed no direct scientific evidence linking this compound to the modulation of histone H3K4 methylation. The compound identified as this compound is consistently and exclusively described in the scientific literature as an anti-TIGIT monoclonal antibody with a distinct immunological mechanism of action. This guide, therefore, pivots to provide a detailed technical overview of this compound's established biological function and, separately, a general primer on the significance of histone H3K4 methylation in cellular processes.

Part 1: this compound (EOS-448/GSK4428859A) - A Novel Anti-TIGIT Immunotherapy

This compound, also known as EOS-448 and GSK4428859A, is a human immunoglobulin G1 (hIgG1) monoclonal antibody that targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor.[1][2] TIGIT is an immune checkpoint inhibitor predominantly expressed on Natural Killer (NK) cells and various T cell populations.[1] The primary function of this compound is to block the interaction of TIGIT with its ligands, such as CD155 and CD112, thereby preventing the downstream inhibitory signals that suppress anti-tumor immune responses.[3]

Mechanism of Action

The therapeutic effect of this compound is multifaceted, leveraging both the blockade of the TIGIT pathway and the effector functions of its IgG1 Fc domain.[3][4][5]

-

Restoration of T Cell and NK Cell Activity: By binding to TIGIT with high affinity, this compound prevents the engagement of TIGIT with its ligands.[3] This blockade restores the activation and effector functions of T cells and NK cells, which are crucial for identifying and eliminating cancer cells.[1][2]

-

Fcγ Receptor (FcγR) Engagement: The IgG1 isotype of this compound allows it to engage with Fcγ receptors on other immune cells, such as myeloid and NK populations.[1][2] This engagement can lead to several downstream effects:

-

Activation of Antigen-Presenting Cells (APCs): Preclinical data suggests that FcγR engagement by this compound can activate professional APCs, a critical step in initiating and sustaining an anti-tumor immune response.[4]

-

Depletion of Suppressive Immune Cells: this compound has been shown to preferentially deplete regulatory T cells (Tregs) and terminally exhausted CD8+ T cells, which are characterized by high TIGIT expression.[1][2][4][5] This depletion shifts the balance within the tumor microenvironment towards a more active anti-tumor state, as evidenced by an increased effector CD8/Treg ratio.[1][2]

-

Clinical and Preclinical Findings

Preclinical models have demonstrated that the anti-tumor effect of this compound is dependent on its Fc-engaging capabilities.[1] In a first-in-human trial, this compound was well-tolerated and showed early signs of clinical efficacy.[1][2] Pharmacodynamic assessments in patients confirmed the multiple mechanisms of action, including increased proliferation of memory CD8+ T cells and sustained depletion of Tregs and exhausted T cells.[1][2]

Signaling Pathway and Experimental Workflow

The proposed signaling pathway for this compound's action centers on the disruption of the TIGIT inhibitory axis and the subsequent activation of immune cells. An experimental workflow to assess its activity would typically involve a combination of in vitro cell-based assays and in vivo tumor models.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound evaluation.

Part 2: Histone H3K4 Methylation - A Key Epigenetic Regulator

While unrelated to the known function of this compound, histone H3K4 methylation is a critical epigenetic modification involved in the regulation of gene expression. This process involves the addition of one, two, or three methyl groups to the lysine at the fourth position of the histone H3 protein tail.

Functional Roles of H3K4 Methylation States

The different methylation states of H3K4 have distinct roles and genomic locations:

-

H3K4 Trimethylation (H3K4me3): This mark is strongly associated with the transcription start sites (TSS) of actively transcribed genes.[6][7] It is considered a hallmark of active promoters and plays a role in the recruitment of transcription machinery.[6][7]

-

H3K4 Monomethylation (H3K4me1): This modification is typically found at the enhancers of active or poised genes. It is involved in defining regulatory elements in the genome.

-

H3K4 Dimethylation (H3K4me2): The role of H3K4me2 is less defined but it is generally found at both promoters and enhancers and is associated with active transcription.

Enzymes Regulating H3K4 Methylation

The methylation state of H3K4 is dynamically regulated by two families of enzymes:

-

Histone Methyltransferases (KMTs): These enzymes, such as those belonging to the SET1/MLL family, are responsible for adding methyl groups to H3K4.

-

Histone Demethylases (KDMs): Enzymes like LSD1/KDM1A can remove methyl groups, allowing for the dynamic regulation of gene expression.

The balance between the activity of KMTs and KDMs is crucial for normal cellular function, and dysregulation of these enzymes has been implicated in various diseases, including cancer.

Logical Relationship of H3K4 Methylation and Gene Activation

The presence of H3K4 methylation, particularly H3K4me3 at promoters, is a key step in the process of gene activation. It facilitates the recruitment of chromatin remodeling complexes and transcription factors, leading to a more open chromatin structure that is permissive for transcription.

Caption: H3K4me3 in gene activation.

The available scientific literature robustly characterizes this compound as a promising anti-TIGIT immunotherapy with a clear immunomodulatory mechanism of action. There is currently no evidence to suggest a direct role for this compound in the regulation of histone H3K4 methylation. The information provided herein is intended to clarify the established function of this compound and to offer a foundational understanding of histone H3K4 methylation as a separate, important area of epigenetic research. For professionals in drug development and research, it is crucial to base further investigation on these distinct and well-supported biological pathways.

References

- 1. Use of histone methyltransferase inhibitors in cancer treatment: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Promise for Histone Methyltransferase Inhibitors for Epigenetic Therapy in Clinical Oncology: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cancer treatment of the future: inhibitors of histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. epigenie.com [epigenie.com]

- 7. H3K4me3 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Pharmacology and Toxicology Profile of T-448

Authored for: Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

T-448 is a potent, orally active, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme critically involved in epigenetic regulation through the demethylation of histone H3 on lysine 4 (H3K4).[1] Dysregulation of H3K4 methylation has been implicated in the pathophysiology of various central nervous system (CNS) disorders, making LSD1 a compelling therapeutic target.[2] this compound distinguishes itself from other LSD1 inhibitors by its specific mechanism of action that minimizes hematological toxicity, a common side effect associated with this class of drugs.[2][3] This document provides a comprehensive overview of the pharmacology, mechanism of action, and toxicology profile of this compound, based on available preclinical data. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of its signaling pathway and experimental workflows to support further research and development.

Introduction

Lysine-specific demethylase 1 (LSD1/KDM1A) is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl groups from mono- and di-methylated H3K4 and H3K9.[4] As a key epigenetic regulator, LSD1 is involved in the transcriptional repression of numerous genes.[5] Its inhibition can lead to increased H3K4 methylation, subsequently promoting the expression of genes related to neural plasticity and function.[1][2]

While the therapeutic potential of LSD1 inhibition is significant, early inhibitors, many of which are based on a tranylcypromine scaffold, have been hampered by significant side effects, most notably thrombocytopenia.[2] This toxicity is understood to result from the disruption of the LSD1-GFI1B (Growth Factor Independent 1B) complex, which is crucial for hematopoietic differentiation.[2][3] this compound was developed through a targeted screening strategy to identify a potent LSD1 inhibitor with a superior safety profile.[3] Its unique mechanism, which involves the formation of a compact formyl-FAD adduct, allows it to inhibit the enzymatic activity of LSD1 without disrupting the critical LSD1-GFI1B interaction, thereby mitigating the risk of hematotoxicity.[2][3]

Pharmacology

Mechanism of Action

This compound is an irreversible inhibitor of LSD1.[1] It covalently binds to the FAD cofactor in the enzyme's active site, leading to the formation of a compact formyl-FAD adduct.[2][3] This modification inactivates the demethylase activity of LSD1. The key distinction of this compound is that this compact adduct does not sterically hinder the binding of cofactor proteins like GFI1B.[2] In contrast, many other irreversible LSD1 inhibitors form bulky adducts that disrupt the LSD1-GFI1B protein-protein interaction, leading to off-target effects on hematopoietic cell differentiation and subsequent thrombocytopenia.[2]

By selectively inhibiting the enzymatic function of LSD1 while preserving its scaffolding function, this compound leads to an increase in H3K4 dimethylation (H3K4me2) at the promoters of target genes, enhancing their transcription.[1][2] In neuronal contexts, this includes genes associated with synaptic plasticity and learning, such as Brain-Derived Neurotrophic Factor (Bdnf).[1][2]

Pharmacodynamics

In vitro and in vivo studies have demonstrated the potent and specific activity of this compound. It effectively inhibits LSD1 enzyme activity and increases H3K4 methylation in neuronal cells, leading to functional improvements in animal models of cognitive impairment.[1][2]

Pharmacokinetics

Pharmacokinetic studies in rats have shown that this compound possesses good oral bioavailability and penetrates the brain.[6] Following oral administration, the compound is rapidly absorbed, with no significant accumulation observed after repeated dosing.[6]

Data Presentation

Table 1: In Vitro Pharmacology of this compound

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (LSD1) | 22 nM | Purified human recombinant LSD1 | [1] |

| Effect | Increased Ucp2 H3K4me2 and Ucp2 mRNA | Primary cultured rat neurons | [1] |

Table 2: In Vivo Pharmacology of this compound in Rodent Models

| Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |

| NR1-hypo mice | 1, 10 mg/kg | Oral | 3 weeks | Dose-dependent increase in H3K4me2 in the hippocampus; Partial rescue of learning deficits | [2] |

| Sprague-Dawley Rats | 1, 3 mg/kg | Oral (single dose) | 2 hours post-dose | 50.2% and 85.5% inhibition of hippocampal LSD1 activity, respectively | [6] |

| Sprague-Dawley Rats | 1, 3 mg/kg | Oral (single dose) | 24 hours post-dose | 29.5% and 83.3% inhibition of hippocampal LSD1 activity, respectively | [6] |

Toxicology Profile

A key feature of this compound is its improved toxicological profile compared to earlier-generation LSD1 inhibitors. Specifically, it demonstrates a superior hematological safety profile.[2]

Hematological Safety

Unlike conventional LSD1 inhibitors that induce thrombocytopenia, this compound does not cause significant changes in platelet, white blood cell, or red blood cell counts in rodents at effective doses.[2][6] This is attributed to its mechanism of action, which does not disrupt the LSD1-GFI1B complex essential for normal hematopoiesis.[2][3] Studies have shown that even at a high dose of 100 mg/kg, this compound does not induce hematological side effects in mice.[1]

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of this compound action on the LSD1 signaling pathway.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

In Vitro LSD1 Inhibition Assay

-

Objective: To determine the IC₅₀ of this compound against LSD1.

-

Methodology: The enzyme activity of purified human recombinant LSD1 was assessed using a specific assay. While the exact commercial kit is not specified in the primary literature, a typical protocol involves incubating the enzyme with a di-methylated H3K4 peptide substrate in the presence of varying concentrations of this compound. The reaction product, formaldehyde, is then quantified using a fluorescent or colorimetric method. The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.[3]

Neuronal Cell Culture and Gene Expression Analysis

-

Objective: To evaluate the effect of this compound on H3K4 methylation and target gene expression in a relevant cell type.

-

Cell Culture: Primary cortical neurons were prepared from embryonic day 18 rat fetuses. Cells were plated and cultured in neurobasal medium supplemented with B-27.

-

Treatment: After several days in culture, neurons were treated with this compound at concentrations ranging from 0 to 10 μM for 24 hours.

-

Analysis: Following treatment, cells were harvested. Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) was used to measure the levels of H3K4me2 at the promoter regions of target genes (e.g., Ucp2). Total RNA was extracted, and reverse transcription qPCR (RT-qPCR) was performed to measure the mRNA expression levels of the same target genes.[1]

In Vivo Efficacy in NR1-hypo Mice

-

Objective: To assess the ability of this compound to rescue learning deficits in a mouse model of NMDA receptor hypofunction.

-

Animal Model: NR1-hypo mice, which exhibit cognitive deficits, were used.

-

Dosing Regimen: this compound was administered orally via gavage at doses of 1 or 10 mg/kg, once daily for three consecutive weeks. A vehicle group served as the control.

-

Behavioral Testing: Learning and memory were assessed using behavioral paradigms such as the Y-maze test to measure spatial working memory. The rate of correct choices was the primary endpoint.

-

Post-mortem Analysis: At the end of the treatment period, mice were euthanized, and brain tissue (specifically the hippocampus) was collected. Tissues were processed for Western blot or ChIP-qPCR analysis to quantify the levels of H3K4me2 around plasticity-related genes like Bdnf, Arc, and Fos.[2]

Hematological Safety Assessment

-

Objective: To determine the effect of this compound on blood cell counts.

-

Methodology: Following the in vivo treatment period (as described in 6.3), blood samples were collected from the mice via cardiac puncture or tail vein sampling into EDTA-containing tubes. A complete blood count (CBC) was performed using an automated hematology analyzer to determine the number of platelets, red blood cells, and white blood cells. The results from the this compound treated groups were compared to the vehicle-treated control group.[2][6]

Conclusion

This compound represents a significant advancement in the development of LSD1 inhibitors. Its unique mechanism of action confers potent and selective inhibition of LSD1's enzymatic activity while avoiding the hematological toxicities that have plagued earlier compounds in this class. Preclinical data strongly support its potential as a therapeutic agent for CNS disorders characterized by epigenetic dysregulation. The favorable pharmacokinetic and safety profile of this compound warrants further investigation and progression through clinical development to validate its efficacy in human populations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lysine Specific Demethylase 1 has Dual Functions as a Major Regulator of Androgen Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Irreversible Inhibition of LSD1 by T-448

Executive Summary

Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator and a promising therapeutic target for various diseases, including cancers and central nervous system (CNS) disorders. However, the development of LSD1 inhibitors has been hampered by hematological toxicities, such as thrombocytopenia. This is primarily because early-generation inhibitors disrupt the essential interaction between LSD1 and Growth Factor Independent 1B (GFI1B), a key regulator of hematopoietic differentiation.[1][2]

This document provides a detailed overview of T-448 (3-((1S,2R)-2-(cyclobutylamino)cyclopropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide fumarate), a novel, specific, and irreversible LSD1 inhibitor.[1][2] this compound circumvents the hematotoxicity issue through a unique mechanism of action. Instead of forming a bulky adduct with the flavin adenine dinucleotide (FAD) cofactor that causes steric hindrance, this compound generates a compact formyl-FAD adduct.[1] This modification inactivates the demethylase activity of LSD1 while having a minimal and transient impact on the LSD1-GFI1B protein-protein interaction.[1] Consequently, this compound demonstrates potent epigenetic modulation in the brain, improving learning function in preclinical models without the dose-limiting side effects of its predecessors.[1][2]

Introduction to LSD1

LSD1 is a FAD-dependent amine oxidase that plays a crucial role in transcriptional regulation by removing methyl groups from histones and other proteins.[3][4] It is a key component of several multiprotein complexes, including the CoREST complex.[3][4]

-

Primary Function: LSD1 primarily acts as a transcriptional repressor by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), which are marks associated with active transcription.[3][5]

-

Context-Dependent Activation: In certain contexts, such as in conjunction with the androgen receptor, LSD1 can function as a transcriptional coactivator by demethylating the repressive H3K9me1/2 mark.[3][6]

-

Therapeutic Relevance: The overexpression or dysregulation of LSD1 is implicated in numerous pathologies. In oncology, it represses tumor suppressor genes, while in neurodevelopmental disorders, its dysregulation is linked to aberrant H3K4 methylation.[7] This makes LSD1 an attractive drug target. The primary challenge remains the development of inhibitors that are specific for LSD1's enzymatic activity without disrupting its essential scaffolding functions, particularly its interaction with GFI1B, which is vital for normal blood cell development.[2][8]

This compound: A Novel Mechanism of Irreversible Inhibition

This compound represents a significant advancement in LSD1 inhibitor design. Its mechanism confers both potent enzymatic inhibition and a superior safety profile.

The inhibition process is initiated by the formation of a transient, full covalent adduct between this compound and the FAD cofactor of LSD1.[1] This is followed by a chemical transformation where the initial adduct is converted into a stable, compact N-formyl-FAD adduct (m/z 814).[1] This compact adduct effectively and irreversibly inactivates the demethylase function of the enzyme.[1]

Crucially, the small size of the formyl-FAD adduct does not create a steric clash with the GFI1B peptide in the active site of LSD1.[1] In contrast, many tranylcypromine-based inhibitors form bulky FAD adducts that physically obstruct and disrupt the LSD1-GFI1B complex, leading to hematotoxicity.[1][2] Surface plasmon resonance (SPR) studies confirm this: while this compound causes a transient reduction in LSD1-GFI1B binding, the interaction fully recovers within hours as the compact adduct is formed.[1]

Quantitative Pharmacological Profile

The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo experiments. The data below is summarized for clarity.

Table 1: In Vitro Enzymatic Activity & Selectivity

| Parameter | Value | Species | Notes |

|---|---|---|---|

| IC₅₀ | 22 nM[1][9] | Human (recombinant) | Measures inhibition of H3K4 demethylase activity. |

| k_inact/K_I | 1.7 × 10⁴ ± 2.6 × 10³ s⁻¹ M⁻¹[1] | Human (recombinant) | Confirms irreversible, time-dependent inhibition. |

| Selectivity | >4,500-fold vs. MAO-A/B[1] | N/A | Demonstrates high specificity for LSD1 over related FAD-dependent enzymes. |

Table 2: Cellular and In Vivo Activity

| Assay Type | Model System | Concentration / Dose | Key Results |

|---|---|---|---|

| Cellular Activity | Primary cultured rat neurons | ≥ 0.1 µM[1] | Increased H3K4me2 at the Ucp2 gene promoter and enhanced Ucp2 mRNA expression. |

| In Vivo PD (Rat) | Sprague-Dawley Rats | 1 mg/kg (oral)[10] | 50.2% LSD1 enzyme inhibition in the hippocampus at 2h. |

| In Vivo PD (Rat) | Sprague-Dawley Rats | 3 mg/kg (oral)[10] | 85.5% LSD1 enzyme inhibition in the hippocampus at 2h; 83.3% inhibition maintained at 24h. |

| In Vivo Efficacy (Mouse) | NR1-hypo mice (NMDAR hypofunction model) | 1 & 10 mg/kg (oral, 3 weeks)[9] | Dose-dependently increased H3K4me2 at Bdnf, Arc, and Fos genes; partially restored learning function.[1][9] |

| In Vivo Safety | Mice and Rats | Up to 100 mg/kg (mice)[9] | No significant changes in platelet, red blood cell, or white blood cell counts.[1][10] |

Key Experimental Protocols

The discovery and validation of this compound involved a multi-stage, logical workflow from initial screening to in vivo proof-of-concept.

5.1. LSD1 Enzymatic Inhibition Assay (HRP-Coupled) This assay measures the hydrogen peroxide (H₂O₂) produced during the FAD-dependent demethylation reaction.

-

Reaction Mixture: Recombinant human LSD1-CoREST complex is incubated with a biotinylated H3K4me1 peptide substrate in assay buffer.

-

Inhibitor Addition: this compound or a vehicle control (DMSO) is added at various concentrations. For irreversible inhibitors, a pre-incubation step is required to allow for time-dependent inactivation.

-

Detection: Horseradish peroxidase (HRP) and a suitable substrate (e.g., Amplex Red) are added. The H₂O₂ produced by LSD1 activity reacts with the substrate in the presence of HRP to generate a fluorescent signal.

-

Quantification: Fluorescence is measured over time using a plate reader. IC₅₀ values are calculated from the dose-response curve, and kinetic parameters (k_inact, K_I) are determined using progress curve analysis.

5.2. Surface Plasmon Resonance (SPR) for LSD1-GFI1B Interaction This technique measures real-time protein-protein binding.

-

Chip Preparation: Recombinant human LSD1 is immobilized onto the surface of a sensor chip.

-

Inhibitor Treatment: A solution of this compound (e.g., 10 µM) or vehicle is passed over the chip surface for a defined period, allowing the inhibitor to bind to LSD1.[1]

-

Analyte Injection: A solution containing the GFI1B peptide (e.g., 1 µM) is injected over the chip surface at different time points post-inhibitor treatment (e.g., 7.5 minutes and 10 hours).[1]

-

Data Analysis: The binding response is measured in resonance units (RU). A decrease in RU indicates disruption of the interaction, while recovery of the signal to control levels indicates the interaction is restored.[1]

5.3. In Vivo Efficacy and Safety Assessment

-

Animal Model: An appropriate disease model, such as mice with N-methyl-D-aspartate receptor (NMDAR) hypofunction, is used to assess cognitive enhancement.[1]

-

Dosing Regimen: this compound is administered orally (p.o.) once daily for a specified duration (e.g., 3 weeks).[9]

-

Behavioral Testing: Learning and memory are assessed using standardized behavioral paradigms.

-

Pharmacodynamic (PD) Analysis: At the end of the study, brain tissue (e.g., hippocampus) is collected. Ex vivo LSD1 enzyme activity is measured to confirm target engagement. Histone marks (H3K4me2) at specific gene loci are quantified using ChIP-qPCR.

-

Safety Analysis: Blood samples are collected periodically for complete blood counts (CBC) to monitor for hematological toxicities, particularly thrombocytopenia.[1][10]

LSD1 Signaling Pathway and this compound's Point of Intervention

LSD1 is a central node in epigenetic regulation. By inhibiting its enzymatic activity, this compound modulates the transcription of a wide array of genes involved in neuronal function and plasticity.